molecular formula C17H11N5 B7734114 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B7734114
M. Wt: 285.30 g/mol
InChI Key: MJFLXGAZTCVSCJ-UHFFFAOYSA-N
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Description

2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core with an amino group at the 2-position, a phenyl group at the 1-position, and a carbonitrile group at the 3-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound under high-temperature conditions and the presence of a strong acid catalyst . This method is effective but requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c18-10-12-15-17(21-14-9-5-4-8-13(14)20-15)22(16(12)19)11-6-2-1-3-7-11/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFLXGAZTCVSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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